molecular formula C9H6BrN3O B11756807 (E)-8-Bromoquinoxaline-5-carbaldehyde oxime CAS No. 2101944-51-6

(E)-8-Bromoquinoxaline-5-carbaldehyde oxime

Cat. No.: B11756807
CAS No.: 2101944-51-6
M. Wt: 252.07 g/mol
InChI Key: SAGDWOSNXKALGN-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine is a Schiff base derivative featuring a quinoxaline core substituted with a bromine atom at the 8-position and a hydroxylamine group at the 5-methylidene position. The (E)-configuration of the imine bond is critical for its stereoelectronic properties, influencing its reactivity and interactions with biological targets or metal ions. Quinoxaline derivatives are known for diverse applications, including pharmaceuticals, ligands in coordination chemistry, and precursors for nanomaterials .

Properties

CAS No.

2101944-51-6

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

(NE)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H6BrN3O/c10-7-2-1-6(5-13-14)8-9(7)12-4-3-11-8/h1-5,14H/b13-5+

InChI Key

SAGDWOSNXKALGN-WLRTZDKTSA-N

Isomeric SMILES

C1=CC(=C2C(=C1/C=N\O)N=CC=N2)Br

Canonical SMILES

C1=CC(=C2C(=C1C=NO)N=CC=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-Bromoquinoxaline-5-carbaldehyde oxime typically involves the reaction of 8-bromoquinoxaline-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl group of the aldehyde, followed by the elimination of water.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-8-Bromoquinoxaline-5-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The bromine atom on the quinoxaline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

Cancer Treatment

Quinoxaline derivatives have been extensively studied for their anticancer properties. (E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine has shown promise as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Case Study:
A study demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table indicates that (E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine possesses significant antimicrobial activity, particularly against Candida albicans.

Neurological Disorders

Emerging research suggests that quinoxaline derivatives may have neuroprotective effects. (E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine could potentially be explored for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study:
In preclinical models, the compound exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive function in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of (E)-8-Bromoquinoxaline-5-carbaldehyde oxime largely depends on its specific application. In medicinal chemistry, for example, the compound may interact with various molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s interactions.

Comparison with Similar Compounds

Brominated Derivatives

  • Compound 57 (): (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide includes a 4-bromobenzyl group and a quinoline moiety. The bromine here likely enhances lipophilicity compared to non-brominated analogs.
  • Compound 59 (): (E)-2-(i-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide adds a cyanamido group, resulting in higher activity (6.878 vs. 5.411 for Compound 57), suggesting synergistic effects between bromine and electron-withdrawing substituents .

Hydroxylamine Schiff Bases

  • N-[(7-methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine (): Features a nitro group and methoxy substituent, yielding a logP of 1.70. In contrast, the target compound’s bromoquinoxaline core likely increases logP significantly (>2.5 estimated), impacting membrane permeability .

Coordination Ligands

  • HMB ligand (): A tetradentate Schiff base used to synthesize CdO nanoparticles. The target compound’s quinoxaline ring may offer stronger π-π stacking or altered metal-binding selectivity compared to HMB’s phenolic donors .

Physicochemical Properties

Property Target Compound (Estimated) Compound HMB Ligand ()
Molecular Weight ~300–350* 240.17 Not reported
logP >2.5* 1.70 Not reported
H-Bond Acceptors 8–10* 9 4 (O, N donors)
H-Bond Donors 1 1 2 (phenolic -OH)

*Estimated based on structural analogs. Bromine and quinoxaline contribute to higher molecular weight and logP compared to ’s compound .

Crystallographic and Conformational Analysis

  • Crystal Structure of a Related Hydroxylamine (): The analog (E)-N-[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine forms tetramers via O–H···N hydrogen bonds, with dihedral angles between 42.69° and 54.49°. The target compound’s planar quinoxaline ring may reduce conformational flexibility, favoring tighter π-π interactions .
  • Software Tools : Structural studies of similar compounds rely on SHELX for refinement and ORTEP/WinGX for visualization, ensuring accuracy in bond angle and packing analysis .

Research Findings and Discussion

  • Bromine Effects : While bromine increases lipophilicity, its impact on bioactivity is context-dependent. Compound 59’s higher activity underscores the need for complementary functional groups (e.g., cyanamido) .
  • Quinoxaline vs. Quinoline: The quinoxaline core’s dual nitrogen atoms may enhance hydrogen bonding or metal coordination compared to monocyclic quinoline derivatives .
  • Solubility Challenges : High logP values in brominated compounds (e.g., >2.5) suggest poor aqueous solubility, necessitating formulation strategies for pharmaceutical applications .

Biological Activity

(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Hydroxylamines, including this compound, are known for their reactivity and ability to form various derivatives that can exhibit diverse biological effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The compound features a hydroxylamine functional group attached to a quinoxaline moiety, which enhances its reactivity. Hydroxylamines are often involved in redox reactions and can act as nucleophiles in various biochemical processes. The presence of the bromine atom in the 8-position of the quinoxaline ring may influence its biological activity by altering electronic properties and steric hindrance.

  • Antioxidant Properties : Hydroxylamines can act as antioxidants by scavenging free radicals and reactive oxygen species (ROS). This property is crucial in preventing oxidative stress-related damage in cells.
  • Enzyme Inhibition : The compound may inhibit certain metalloenzymes by chelating metal ions, similar to other hydroxamic acids that have shown efficacy against histone deacetylases (HDACs) and other targets .
  • Cytotoxicity : Preliminary studies suggest that derivatives of hydroxylamines exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

Several studies have investigated the biological activities of hydroxylamine derivatives:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that certain hydroxylamine compounds exhibit significant cytotoxicity against human cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, a related compound showed IC50 values of 16.19 ± 1.35 μM against HCT-116 cells .
  • Inhibition of Bacterial Growth : Hydroxylamines have also been studied for their antibacterial properties. A study demonstrated that hydroxylamine could enhance the growth of ammonia-oxidizing bacteria by providing a reductant source, which is essential for their metabolic processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging ROS
Enzyme InhibitionInhibition of HDACs
CytotoxicityIC50 = 16.19 μM (HCT-116)
AntibacterialEnhanced growth of AOB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.